
2-Fluoro-3-methyl-5-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3-methyl-5-(trifluoromethyl)benzamide is a fluorinated aromatic amide . It is a building block used for the synthesis of more complex pharmaceutical and biologically active compounds .
Synthesis Analysis
The synthesis of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzamide involves several steps. It can be synthesized from 2-Fluoro-3-trifluoromethylbenzoyl Chloride, which is used for the synthesis of highly potent novel ketoamide-based cathepsin S inhibitors . The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl .Molecular Structure Analysis
The molecular formula of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzamide is FC6H3(CF3)CONH2 . The molecular weight is 207.13 . The InChI key is UHMUBYIIPNQHGD-UHFFFAOYSA-N .Chemical Reactions Analysis
The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis
The melting point of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzamide is 94-97 °C . The molecular weight is 207.13 .Applications De Recherche Scientifique
Antimicrobial Activity
Fluorinated benzamides, including derivatives like 2-Fluoro-3-methyl-5-(trifluoromethyl)benzamide, have shown promising antimicrobial properties. Studies indicate significant activity against fungi and Gram-positive microorganisms, and to some extent against Gram-negative strains. The presence of fluoro and trifluoromethyl groups in these compounds contributes to their effectiveness in inhibiting microbial growth (Carmellino et al., 1994).
Synthesis and Characterization
Research has focused on the synthesis and characterization of various fluorinated benzamides, including 2-Fluoro-3-methyl-5-(trifluoromethyl)benzamide. This includes studies on their crystal structures and the effect of different substituents on their properties. These studies are crucial for understanding the compound's potential applications in various fields, such as materials science and medicinal chemistry (Suchetan et al., 2016).
Application in Polymer Science
The compound has also been used in the synthesis of fluorinated polyimides. These polymers exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, making them suitable for advanced material applications. The incorporation of fluorine-containing aromatic amides like 2-Fluoro-3-methyl-5-(trifluoromethyl)benzamide enhances these properties (Xie et al., 2001).
Medicinal Chemistry
In medicinal chemistry, fluorinated benzamides are explored for their potential as therapeutic agents. For instance, specific fluorinated benzamide derivatives have been investigated for their antitumor activity and ability to inhibit histone deacetylase, suggesting their potential use in cancer treatment (Saito et al., 1999).
Neurological Research
Additionally, fluorinated benzamide analogs have been developed for imaging the sigma2 receptor status of solid tumors, using techniques like positron emission tomography (PET). This research highlights the role of such compounds in diagnostic imaging and potentially in the assessment of neurological conditions (Tu et al., 2007).
Safety and Hazards
Mécanisme D'action
Mode of Action
It is known that the compound’s fluorinated aromatic amide structure may influence its interaction with its targets . The mechanism is likely based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible .
Biochemical Pathways
It is known that fluorinated compounds can significantly impact chemical reactivity, physico-chemical behavior, and biological activity .
Pharmacokinetics
The compound’s molecular weight of 20713 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzamide. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Furthermore, the compound’s fluorine atoms can influence its electrostatic interactions and lipophilicity, which can impact its behavior in different environments .
Propriétés
IUPAC Name |
2-fluoro-3-methyl-5-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO/c1-4-2-5(9(11,12)13)3-6(7(4)10)8(14)15/h2-3H,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGBIWOTKLAKHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-methyl-5-(trifluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



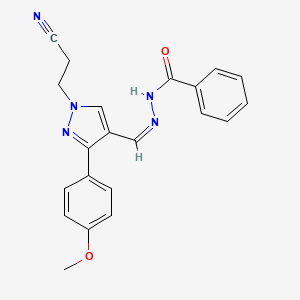
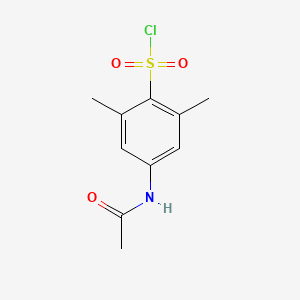
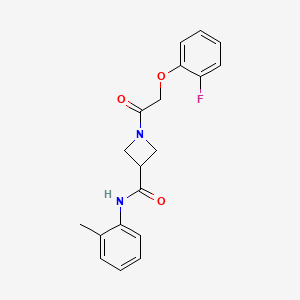
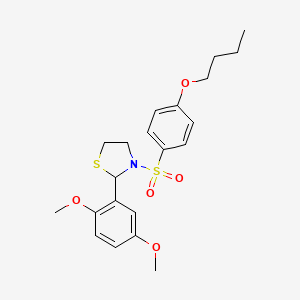
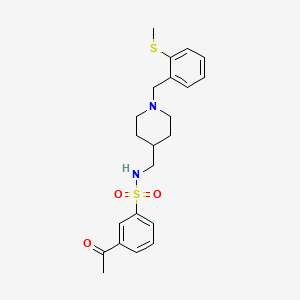

![3-[(Ethylamino)methyl]benzamide hydrochloride](/img/structure/B2421399.png)
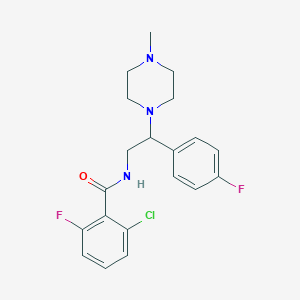
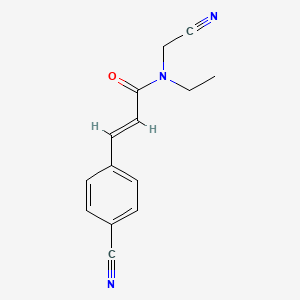
![2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2421402.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methoxyethanone](/img/structure/B2421404.png)
![3-(4-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2421407.png)